molecular formula C10H14O3 B12902571 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- CAS No. 89858-77-5

2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-

Cat. No.: B12902571
CAS No.: 89858-77-5
M. Wt: 182.22 g/mol
InChI Key: VLPQNQXSNOHYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-3-ylmethoxy)tetrahydro-2H-pyran is a heterocyclic compound that features both furan and tetrahydropyran rings. These structures are significant in organic chemistry due to their presence in various biologically active molecules and natural products . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-ylmethoxy)tetrahydro-2H-pyran typically involves the reaction of furan derivatives with tetrahydropyran intermediates. One common method includes the use of monocyclopropanated furans, which undergo ring-expansion reactions to form the desired tetrahydropyran derivatives . This process is often stereoselective and can be performed under metal-free conditions, making it environmentally friendly .

Industrial Production Methods

Industrial production of 2-(furan-3-ylmethoxy)tetrahydro-2H-pyran may involve large-scale synthesis using similar ring-expansion techniques. The use of catalysts such as lanthanide triflates or platinum can enhance the efficiency and yield of the reaction . These methods are scalable and can be adapted for continuous production processes.

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-ylmethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, furanones, and tetrahydrofuran derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism by which 2-(furan-3-ylmethoxy)tetrahydro-2H-pyran exerts its effects involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects in treating diseases . The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-3-ylmethoxy)tetrahydro-2H-pyran is unique due to its combination of furan and tetrahydropyran rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of chemical reactions compared to its simpler analogs .

Properties

CAS No.

89858-77-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(furan-3-ylmethoxy)oxane

InChI

InChI=1S/C10H14O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h4,6-7,10H,1-3,5,8H2

InChI Key

VLPQNQXSNOHYTR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=COC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.